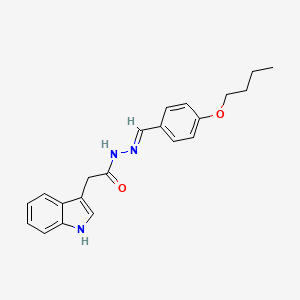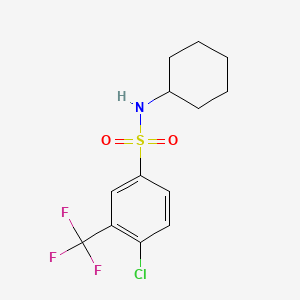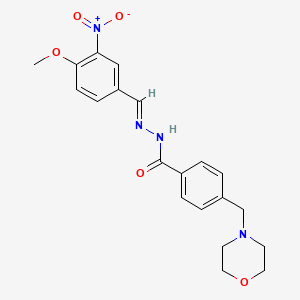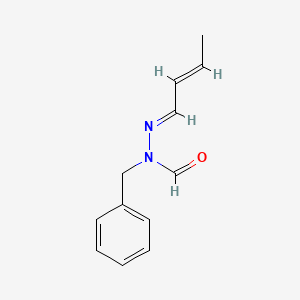![molecular formula C18H17N3O4 B5537006 4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is a synthetic molecule that has been studied for its potential application in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study for researchers in various fields.
Applications De Recherche Scientifique
Bioreductive Prodrugs Development
4-Nitrobenzyl carbamates are investigated as triggers for bioreductive prodrugs, with a focus on enhancing the efficiency of drug activation in hypoxic conditions. The reductively-initiated fragmentation of these compounds is crucial for releasing toxic agents in targeted therapy. Research by Hay et al. (1999) explores substituent effects on the kinetics of fragmentation, indicating potential for optimizing prodrug design through structural modifications (Hay et al., 1999).
Polymer and Materials Science Applications
The o-nitrobenzyl group, related to the 4-nitrobenzyl structure, is frequently used in the design of photolabile polymers, allowing for controlled degradation or property alteration upon light exposure. This makes them valuable in creating responsive materials for various applications, including biomedical devices and environmentally sensitive systems. Zhao et al. (2012) discuss the broad potential of o-nitrobenzyl derivatives in polymer chemistry, highlighting their role in developing photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).
Fluorescent and Thermoresponsive Polymers
4-Nitrobenzyl derivatives are also utilized in synthesizing fluorescent, thermoresponsive polymers with tunable properties. These materials have applications in smart coatings, sensors, and drug delivery systems. The study by Lessard et al. (2012) on oligo(ethylene glycol) methacrylate copolymers demonstrates how these compounds can contribute to creating materials with specific thermal and optical characteristics (Lessard et al., 2012).
Advanced Organic Synthesis Techniques
The chemical flexibility of 4-nitrobenzyl carbamates enables novel synthetic pathways in organic chemistry. For example, Nishiyama et al. (2004) describe a selenium-catalyzed method for transforming 2-nitrobenzyl alcohols into 1,4-dihydro-2H-3,1-benzoxazin-2-ones, showcasing the role of 4-nitrobenzyl derivatives in facilitating complex molecular transformations (Nishiyama et al., 2004).
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKKATUXMVCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)


![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)